1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol
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Overview
Description
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H14F3NO It is a cyclohexanol derivative with an aminomethyl group and a trifluoromethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with nitromethane to form 1-nitromethylcyclohexanol, which is then reduced to 1-(aminomethyl)cyclohexan-1-ol. The trifluoromethyl group can be introduced through a subsequent reaction with a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of 1-(aminomethyl)cyclohexan-1-ol.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclohexan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)cyclohexanol: Has the trifluoromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14F3NO |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
1-(aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-2-1-3-7(13,4-6)5-12/h6,13H,1-5,12H2 |
InChI Key |
LBZPPFQFWUNZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(CN)O)C(F)(F)F |
Origin of Product |
United States |
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